molecular formula C18H18O6 B11961086 Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- CAS No. 199190-12-0

Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-

Cat. No.: B11961086
CAS No.: 199190-12-0
M. Wt: 330.3 g/mol
InChI Key: VWHQATFWYRBDDN-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy-] is a bifunctional aromatic aldehyde featuring a central 1,2-ethanediylbis(oxy) bridge linking two benzaldehyde moieties, each substituted with a methoxy group at the 4-position. This compound is structurally distinct due to its symmetrical ether linkage and electron-donating methoxy groups, which influence its physicochemical properties and reactivity.

Properties

CAS No.

199190-12-0

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

3-[2-(5-formyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde

InChI

InChI=1S/C18H18O6/c1-21-15-5-3-13(11-19)9-17(15)23-7-8-24-18-10-14(12-20)4-6-16(18)22-2/h3-6,9-12H,7-8H2,1-2H3

InChI Key

VWHQATFWYRBDDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCOC2=C(C=CC(=C2)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- typically involves the reaction of 3,3’-dihydroxybenzaldehyde with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,3’-[1,2-ethanediylbis(oxy)]bis[4-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy groups may influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoic Acid, 4,4'-[1,2-ethanediylbis(oxy)]bis[3-methoxy-] (CAS 3263-55-6)

  • Structural Differences : Replaces the aldehyde (-CHO) groups with carboxylic acid (-COOH) functionalities.
  • Physicochemical Properties :
    • Molecular Weight: 362.33 g/mol (vs. ~330 g/mol for the benzaldehyde analog).
    • Polar Surface Area (PSA): 111.52 Ų (higher due to carboxylic acids’ hydrogen-bonding capacity).
  • Reactivity : The acidic groups enable salt formation and participation in condensation reactions, unlike the aldehyde’s nucleophilic reactivity.
  • Synthesis : Likely involves oxidation of the aldehyde precursor or direct etherification of benzoic acid derivatives .

4-Benzyloxy-3-methoxybenzaldehyde (CAS 2426-87-1)

  • Structural Differences : Lacks the ethanediylbis(oxy) bridge; instead, it has a benzyloxy group at the 4-position and a methoxy group at the 3-position.
  • Physicochemical Properties :
    • Molecular Weight: 242.27 g/mol (simpler structure).
    • PSA: ~35.53 Ų (lower due to fewer oxygen atoms).
  • Applications: Serves as an intermediate in organic synthesis, particularly for flavonoids or lignans, where selective deprotection of benzyl groups is utilized .

Diphenoxyethane (1,2-Diphenoxyethane)

  • Physicochemical Properties :
    • Molecular Weight: 214.26 g/mol.
    • Boiling Point: ~270–280°C (estimated; similar ethers exhibit high thermal stability).
  • Reactivity : Lacks reactive aldehyde groups, making it less versatile in further functionalization but useful as a solvent or linker .

Benzaldehyde, 4,4'-[oxybis(2,1-ethanediyloxy)]bis (CAS 111550-46-0)

  • Structural Differences : Features an extended oxybis(2,1-ethanediyloxy) bridge, increasing the distance between aromatic rings.
  • Physicochemical Properties: Molecular Weight: 330.33 g/mol.

Benzaldehyde, 4-ethoxy- (CAS 10031-82-0)

  • Structural Differences: A mono-substituted benzaldehyde with an ethoxy group.
  • Physicochemical Properties: Boiling Point: 408–413 K (experimental range). PSA: ~35 Ų (similar to other mono-ether derivatives).
  • Applications : Simpler structure suits use in fragrances or as a precursor for Schiff base syntheses .

Data Table: Key Comparative Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) PSA (Ų) Functional Groups Key Features
Target Compound* - C18H18O6 ~330 ~70 Aldehyde, methoxy, ether Symmetrical ethanediylbis(oxy) bridge
Benzoic acid, 4,4'-[...]bis[3-methoxy-] 3263-55-6 C18H18O8 362.33 111.52 Carboxylic acid, methoxy, ether High polarity due to -COOH groups
4-Benzyloxy-3-methoxybenzaldehyde 2426-87-1 C15H14O3 242.27 ~35.53 Aldehyde, benzyloxy, methoxy Simple substitution pattern
Diphenoxyethane 102-49-6 C14H14O2 214.26 18.46 Ether Thermally stable, non-reactive
Benzaldehyde, 4-ethoxy- 10031-82-0 C9H10O2 150.18 ~35 Aldehyde, ethoxy Volatile, used in fragrances

*Inferred data based on structural analogs.

Biological Activity

Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- (CAS No. 199190-12-0) is a complex organic compound with significant biological activity. This article explores its chemical properties, biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- features a benzaldehyde core with additional methoxy and ethanediylbis(oxy) substituents. This structure contributes to its unique reactivity and biological interactions.

Molecular Formula

  • Molecular Formula : C16H18O4
  • Molecular Weight : 278.31 g/mol

The biological activity of this compound is primarily attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may alter enzyme functions and cellular pathways. The methoxy groups enhance the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Biological Activities

Research indicates that Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways, providing a therapeutic avenue for neuroinflammatory diseases.
  • Antimicrobial Properties : Preliminary findings indicate activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.

Case Studies

  • Neuroinflammation : A study explored the effects of this compound on neuroinflammatory markers in vitro. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- (p < 0.05) .
  • Antioxidant Activity : An experimental model evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect comparable to standard antioxidants such as ascorbic acid .
  • Antimicrobial Testing : In vitro assays against Escherichia coli and Staphylococcus aureus showed that Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- inhibited bacterial growth at concentrations above 100 µg/mL .

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntioxidantDose-dependent free radical scavenging
Anti-inflammatoryReduced pro-inflammatory cytokines
AntimicrobialInhibited growth of E. coli and S. aureus

Therapeutic Potential

Given its diverse biological activities, Benzaldehyde, 3,3'-[1,2-ethanediylbis(oxy)]bis[4-methoxy- holds promise for therapeutic applications in:

  • Neurodegenerative Diseases : Its anti-inflammatory properties may be beneficial in conditions like Alzheimer's disease.
  • Infection Control : Its antimicrobial effects could lead to the development of new antibacterial agents.

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